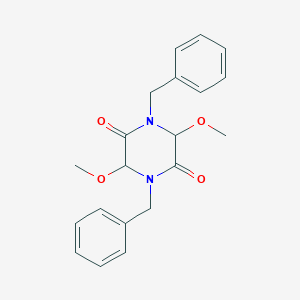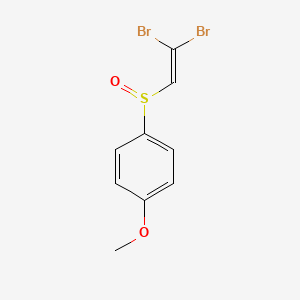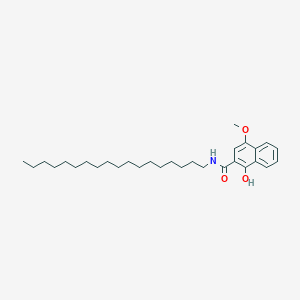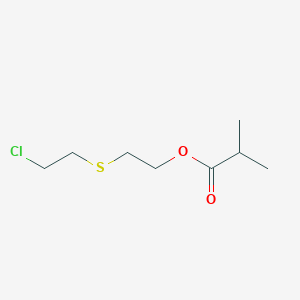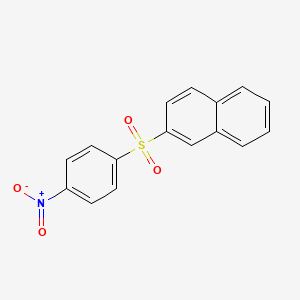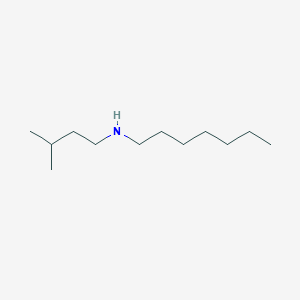
4-Butyl-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-2,6-dimethylmorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is particularly notable for its structural features, which include a butyl group at the fourth position and two methyl groups at the second and sixth positions of the morpholine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-dimethylmorpholine typically involves the alkylation of 2,6-dimethylmorpholine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of high-pressure reactors and automated systems can further optimize the production process.
化学反应分析
Types of Reactions
4-Butyl-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced morpholine derivatives
Substitution: Alkylated or acylated morpholine derivatives
科学研究应用
4-Butyl-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, surfactants, and polymers.
作用机制
The mechanism of action of 4-Butyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: Lacks the butyl group at the fourth position.
4-Butylmorpholine: Lacks the methyl groups at the second and sixth positions.
2,6-Dimethyl-4-ethylmorpholine: Contains an ethyl group instead of a butyl group at the fourth position.
Uniqueness
4-Butyl-2,6-dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and methyl groups enhances its lipophilicity and alters its reactivity compared to other morpholine derivatives.
属性
CAS 编号 |
91342-77-7 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC 名称 |
4-butyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-11-7-9(2)12-10(3)8-11/h9-10H,4-8H2,1-3H3 |
InChI 键 |
MZOOYGRZWKJUFA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CC(OC(C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


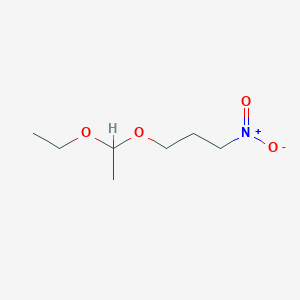

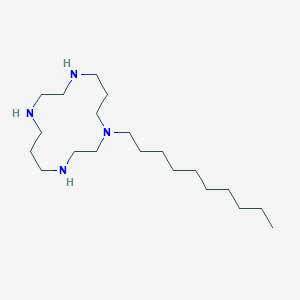
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
